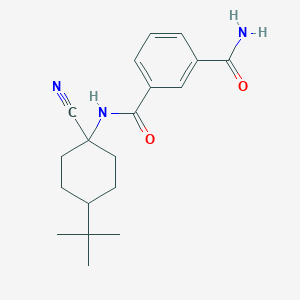

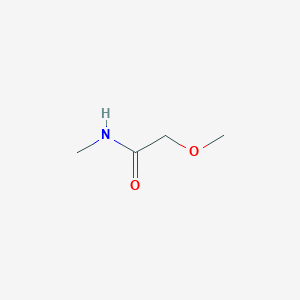

![molecular formula C10H10ClN3O B2357632 1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1512969-55-9](/img/structure/B2357632.png)

1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, specific information about the molecular structure of “1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol” is not available .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as molecular weight, solubility, melting and boiling points, and spectral data. Unfortunately, specific physical and chemical properties for “1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol” are not available .Aplicaciones Científicas De Investigación

Synthetic Intermediates and Drug Development

1-(4-chlorophenyl)ethanol serves as a valuable synthetic intermediate in the preparation of various compounds. Researchers have utilized it to synthesize capsaicin analogs, which show potential analgesic activity . Additionally, it plays a role in the development of inhibitors for specific enzymes, such as CYP24A1 .

Transfer Dehydrogenation Catalysts

This compound has been investigated in transfer dehydrogenation reactions. Specifically, it participates in the transfer of hydrogen from alcohols using olefins as hydrogen acceptors. Such studies contribute to the development of efficient catalytic processes .

Antioxidant and Free Radical Scavenging Activity

Researchers have explored the antioxidant properties of 1-(4-chlorophenyl)ethanol and related derivatives. For instance, ligands containing this moiety exhibit free radical scavenging activity, as demonstrated by their interaction with the stable free radical 2,2-diphenyl-2-picrylhydrazyl hydrate (DPPH) .

Triazole Chemistry

1-(4-chlorophenyl)ethanol is relevant in the field of triazole chemistry. While 1,2,3-triazoles find applications in pharmaceutical chemistry, their 1,2,4 counterparts are also of interest. Researchers explore their synthesis and potential biological activities .

Safety and Hazards

Propiedades

IUPAC Name |

1-[1-(4-chlorophenyl)triazol-4-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c1-7(15)10-6-14(13-12-10)9-4-2-8(11)3-5-9/h2-7,15H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZBJABHXFTQPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=N1)C2=CC=C(C=C2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

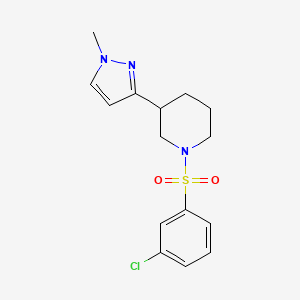

![5-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2357556.png)

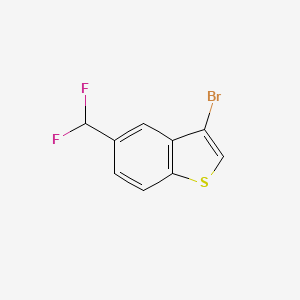

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-3-nitrobenzamide](/img/structure/B2357557.png)

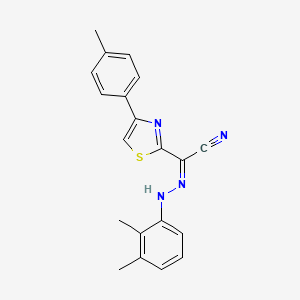

![2-(4-ethoxyphenyl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2357558.png)

![(E)-3-(dimethylamino)-1-[3-(3-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2357559.png)

![N-[3-(diethylamino)propyl]-2,5-dimethoxy-4-methylbenzenesulfonamide](/img/structure/B2357562.png)

![1-[(2,5-Dimethylphenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2357563.png)

![2-Chloro-N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B2357564.png)

![N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2357565.png)

![(3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hcl](/img/structure/B2357568.png)